molecular formula C21H18FN3O4 B2831227 N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359224-04-6

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2831227
CAS No.: 1359224-04-6
M. Wt: 395.39
InChI Key: DXSFGMGBLOMDTJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a benzo[d][1,3]dioxole group, a fluorine atom, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the quinoline core with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Morpholino Group Addition: The final step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Material Science: Its properties may be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical to cancer cell survival or microbial growth. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) is unique due to its combination of a quinoline core, a benzo[d][1,3]dioxole group, a fluorine atom, and a morpholino group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-13-1-3-17-15(9-13)20(24-14-2-4-18-19(10-14)29-12-28-18)16(11-23-17)21(26)25-5-7-27-8-6-25/h1-4,9-11H,5-8,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSFGMGBLOMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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